molecular formula C10H12N2O4 B8615617 2-Nitro-5-propoxy-benzamide

2-Nitro-5-propoxy-benzamide

Cat. No.: B8615617
M. Wt: 224.21 g/mol
InChI Key: FEEILBBEPLFKDZ-UHFFFAOYSA-N
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Description

2-Nitro-5-propoxy-benzamide is a benzamide derivative characterized by a nitro group (-NO₂) at position 2 and a propoxy group (-OCH₂CH₂CH₃) at position 5 of the benzene ring. Its structural features, including electron-withdrawing (nitro) and electron-donating (propoxy) substituents, influence its electronic properties, solubility, and reactivity.

Properties

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

2-nitro-5-propoxybenzamide

InChI

InChI=1S/C10H12N2O4/c1-2-5-16-7-3-4-9(12(14)15)8(6-7)10(11)13/h3-4,6H,2,5H2,1H3,(H2,11,13)

InChI Key

FEEILBBEPLFKDZ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between 2-Nitro-5-propoxy-benzamide and structurally related benzamide derivatives:

Compound Substituents Key Properties Applications/Findings
This compound -NO₂ (C2), -OCH₂CH₂CH₃ (C5) High lipophilicity due to propoxy group; nitro group enhances electrophilic reactivity. Limited direct studies; inferred potential as a synthetic intermediate or bioactive agent.
2-Hydroxy-5-nitro-N-phenylbenzamide (I) -OH (C2), -NO₂ (C5), -NHPh (amide) Reduced solubility in polar solvents; intramolecular hydrogen bonding (OH⋯O nitro). Precursor for benzoxazepines; crystal structure resolved (Acta Cryst., 2010).
N-Phenyl-2-hydroxy-3-nitrobenzamide -OH (C2), -NO₂ (C3), -NHPh (amide) Altered electronic effects due to nitro at C3; weaker intramolecular hydrogen bonding. Comparative crystallography shows positional isomerism impacts molecular packing.
2-Hydroxy-5-nitrobenzamide -OH (C2), -NO₂ (C5) Polar, with strong hydrogen-bonding networks; lower thermal stability. Used in coordination chemistry; forms metal complexes via hydroxyl and amide groups.

Key Observations:

Substituent Position and Electronic Effects: The nitro group at C2 in this compound creates a meta-directing effect, contrasting with C5-nitro analogs like compound I, where the nitro group para to the amide may stabilize resonance structures . Propoxy vs.

Crystallographic and Solubility Trends :

  • Compound I exhibits intramolecular hydrogen bonding (OH⋯O nitro), which is absent in this compound due to the lack of a hydroxyl group. This difference may reduce crystalline stability but improve solubility in organic solvents .
  • The N-phenyl group in analogs like I introduces π-π stacking interactions, absent in this compound, altering solid-state packing and melting points.

Reactivity and Synthetic Utility: Nitro groups in benzamides are often reduced to amines or participate in cyclization reactions. The propoxy group in this compound may hinder nucleophilic attacks at C5 compared to hydroxy-substituted analogs. Compound I’s use in benzoxazepine synthesis suggests that this compound could serve as a precursor for novel heterocycles if the propoxy group is modified or removed .

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